molecular formula C20H26O5 B12782513 Senecioylplenolin CAS No. 90042-11-8

Senecioylplenolin

Cat. No.: B12782513
CAS No.: 90042-11-8
M. Wt: 346.4 g/mol
InChI Key: WUJIVXGLPLDVMY-QUQQNCTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senecioylplenolin is a sesquiterpene lactone isolated from medicinal plants such as Centipeda minima . Research identifies it as one of the most potent and specific Platelet-Activating Factor (PAF) antagonists found in botanical extracts . PAF is a key phospholipid mediator involved in various inflammatory and allergic processes, including anaphylaxis and asthma. Studies demonstrate that this compound, along with related flavonoids and sesquiterpenes, exhibits significant anti-allergy activity by inhibiting induced histamine release from mast cells, as validated in passive cutaneous anaphylaxis (PCA) tests with oral administration . This mechanism highlights its research value for investigating novel pathways in inflammatory and allergic disease models. As a defined natural product, this compound is a valuable tool for pharmacologists and chemists exploring the structure-activity relationships of sesquiterpene-based anti-inflammatory agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90042-11-8

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H26O5/c1-10(2)8-16(22)25-18-17-12(4)19(23)24-14(17)9-11(3)13-6-7-15(21)20(13,18)5/h6-8,11-14,17-18H,9H2,1-5H3/t11-,12+,13+,14-,17-,18+,20+/m1/s1

InChI Key

WUJIVXGLPLDVMY-QUQQNCTQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C=C(C)C

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C=C(C)C

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Senecioylplenolin

Plant Genera and Species Containing Senecioylplenolin

This compound has been identified and isolated primarily from the Asteraceae family, a vast and widespread family of flowering plants.

Occurrence in Centipeda Species

The most significant and well-documented source of this compound is the plant Centipeda minima, commonly known as spreading sneezeweed. Research has consistently isolated this compound from this herb.

Centipeda minima is a source of several sesquiterpene lactones, with this compound being identified alongside other related compounds. Studies have confirmed its presence through spectral investigations of extracts from the plant. For instance, this compound and another sesquiterpene, 6-O-isobutyroylplenolin, were identified as active constituents in the plant. Further research has elaborated on the variety of sesquiterpenes in C. minima, including Brevilin A, Arnicolide C, and Arnicolide D, highlighting the plant's complex chemical profile. nih.gov

Table 1: Documented Sesquiterpene Lactones in Centipeda minima

Compound NameReference
This compound core.ac.uk
6-O-isobutyroylplenolin core.ac.uk
6-O-angeloylplenolin core.ac.uk
Brevilin A nih.govfrontiersin.org
Arnicolide C nih.gov
Arnicolide D nih.gov
Helenalin (B1673037) mdpi.com

Occurrence in Arnica Species

While the genus Arnica, also a member of the Asteraceae family, is renowned for its rich content of sesquiterpene lactones, the presence of this compound specifically is not well-documented in scientific literature. Arnica species, such as Arnica montana, are primary sources of other pseudoguaianolide (B12085752) sesquiterpene lactones, most notably helenalin and its derivatives. mdpi.commdpi.comdermnetnz.org The chemical profiles of Arnica species are characterized by these helenanolides, which differ structurally from the plenolin-type compounds like this compound found in Centipeda. mdpi.com Although compounds with names like Arnicolide C and D have been isolated from Centipeda minima, this points to a structural similarity rather than a shared botanical origin with Arnica for those specific molecules. nih.gov

Other Documented Botanical Sources

Current scientific literature predominantly attributes the natural occurrence of this compound to Centipeda minima. While other plants in the Asteraceae family are rich in various sesquiterpene lactones, this compound has been specifically and repeatedly isolated from this species. core.ac.uk

Geographic and Ecological Distribution

The distribution of this compound is directly linked to the geographic and ecological range of its primary botanical source, Centipeda minima.

Global Distribution Patterns

Centipeda minima is an annual herb that thrives in tropical and subtropical regions. nih.govtheferns.info Its native range is extensive, covering tropical Asia, Africa, and Australia. iisc.ac.in It is found widely across East and Southeast Asia, including countries like China, India, Japan, Thailand, Indonesia, the Philippines, and extending to New Guinea and various Pacific Islands. theferns.infonzpcn.org.nz The plant is typically found in humid, open locations such as the muddy banks of rivers, fallow rice fields, and around permanent waterholes. theferns.info It has also been recorded as an introduced species in some parts of North America and Europe, often in disturbed or human-maintained habitats. nativeplanttrust.orggbif.org

Regional Specificities (e.g., Australian Tropical Flora)

In Australia, Centipeda minima is a native species and is widespread. ala.org.aufairdinkumseeds.com It is found in various states, including Queensland, Victoria, and New South Wales, where it grows on floodplains and other damp areas. nsw.gov.aurbg.vic.gov.au The plant is a recognized component of the Australian tropical flora and has been used in the traditional medicine of Aboriginal Australians, who utilized it for treating colds. ala.org.au The genus Centipeda is well-represented in Australia, with 9 of its 10 species being native to the continent. ala.org.au C. minima grows as a prostrate to ascending herb in these regions, often found on the muddy or sandy beds surrounding lakes, dams, and watercourses. nsw.gov.aurbg.vic.gov.au

Table 2: Geographic Distribution of Centipeda minima

RegionStatusHabitatReference
Tropical & Subtropical AsiaNativeHumid, open locations, river banks, fallow fields nih.govtheferns.info
AustraliaNativeFloodplains, damp areas, lake/dam margins ala.org.aunsw.gov.aurbg.vic.gov.au
AfricaNativeMarshy areas iisc.ac.in
Pacific IslandsNativeWet, open ground iisc.ac.innzpcn.org.nz
North America & EuropeIntroducedDisturbed/waste areas nativeplanttrust.orggbif.org

Compound Names Mentioned

  • 6-O-angeloylplenolin
  • 6-O-isobutyroylplenolin
  • Arnicolide C
  • Arnicolide D
  • Brevilin A
  • Helenalin
  • This compound
  • Isolation and Purification Methodologies for Senecioylplenolin

    Initial Extraction Strategies

    The primary goal of extraction is to efficiently remove sesquiterpene lactones and other secondary metabolites from the plant matrix. The choice of method depends on factors such as the chemical nature of the target compound, the plant material, and the desired selectivity and yield.

    Solvent extraction is a foundational technique for isolating natural products like senecioylplenolin. eubia.org This method relies on the principle of solubility, where a solvent or a solvent system is chosen to preferentially dissolve the target compounds. aocs.org The process typically involves maceration, percolation, or reflux extraction of the dried and powdered plant material. mdpi.com

    Common solvents used for the extraction of sesquiterpene lactones from plants in the Asteraceae family include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), chloroform, and n-hexane. researchgate.net Studies on Centipeda minima have utilized ether and methanol to create extracts containing this compound. nih.gov In many protocols, a sequential extraction approach is used, starting with a nonpolar solvent to remove lipids and pigments, followed by a more polar solvent to extract the sesquiterpene lactones. For instance, an ethanolic extract of C. minima was resolved in water and then partitioned with ethyl acetate to concentrate the sesquiterpene lactones. acs.org Hydrophilic mixtures, such as methanol/water with a small percentage of formic acid, have been shown to enhance the recovery of sesquiterpene lactones. researchgate.net

    Table 1: Common Solvents for Sesquiterpene Lactone Extraction

    Solvent Polarity Boiling Point (°C) Key Characteristics
    n-Hexane Nonpolar 69 Effective for removing nonpolar compounds like fats and waxes. eubia.orgresearchgate.net
    Chloroform Intermediate 61 Good solvent for a range of secondary metabolites. researchgate.net
    Ethyl Acetate Intermediate 77 Commonly used for partitioning from aqueous extracts to concentrate sesquiterpene lactones. researchgate.netacs.org
    Ethanol Polar 78 Widely used for initial crude extraction. researchgate.netnih.gov
    Methanol Polar 65 Effective for extracting a broad range of polar and moderately polar compounds. nih.govresearchgate.net

    Modern extraction methods offer improvements in efficiency, selectivity, and environmental impact compared to traditional solvent-based approaches. chemmethod.comnih.gov

    Supercritical Fluid Extraction (SFE) : This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.comchemmethod.com Supercritical CO₂ is non-toxic, inexpensive, and can be easily removed from the extract, leaving no solvent residue. uc.pt Its solvating power can be fine-tuned by adjusting temperature and pressure. SFE has been successfully applied to extract various sesquiterpene lactones. uc.ptishs.orgnih.gov The addition of a co-solvent, such as ethanol, can enhance the extraction efficiency for more polar compounds. nih.gov Research on chicory roots demonstrated that optimal conditions for extracting sesquiterpene lactones were achieved at 350 bar, 40 °C, with 10% ethanol as a co-solvent, revealing SFE to be more selective than conventional liquid extraction. nih.gov This method is particularly advantageous as it can preserve thermally labile compounds. ishs.org

    Solid Phase Extraction (SPE) : SPE is a purification technique used to clean up crude extracts by separating the compounds of interest from interfering substances. researchgate.net It operates on the principles of chromatography, where a sample is passed through a solid adsorbent (the stationary phase). scispace.com Depending on the choice of stationary phase and solvents, either the target compound or the impurities can be retained on the cartridge. For the purification of sesquiterpene lactones, silica-based cartridges are often employed. researchgate.netorgprints.org The crude extract is loaded onto the SPE cartridge, and a series of washing steps removes unwanted compounds. The desired sesquiterpene lactone fraction is then eluted with a suitable solvent. orgprints.org This method has been effectively used to separate sesquiterpene lactones from phenolic compounds in chicory extracts. researchgate.net

    Chromatographic Separation Techniques

    Following initial extraction and preliminary cleanup, chromatographic methods are indispensable for the separation and purification of individual compounds like this compound from the complex extract. journalagent.com

    Liquid chromatography (LC) separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. libretexts.orginnovatechlabs.com

    Column Chromatography (CC) : This is often the first chromatographic step in the purification process. journalagent.com The crude or partially purified extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. acs.orglibretexts.org A solvent or a gradient of solvents (mobile phase) is then passed through the column, causing the components to separate based on their affinity for the stationary phase. libretexts.org In the isolation of compounds from Centipeda minima, the ethyl acetate extract was subjected to column chromatography on silica gel with a chloroform-methanol gradient to yield several fractions. acs.org

    High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for the final purification and analysis of many sesquiterpene lactones due to its high resolution and efficiency. researchgate.netresearchgate.net It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to superior separation. measurlabs.comtorontech.com Reversed-phase columns (e.g., C18) are commonly used, where a polar mobile phase (like methanol/water or acetonitrile/water) separates compounds based on their hydrophobicity. shodexhplc.comnih.gov The separated compounds are detected using various detectors, with Diode-Array Detection (DAD) being common as it provides spectral information across a range of UV-Vis wavelengths. measurlabs.comimpactfactor.org

    Semi-preparative HPLC : When the goal is to isolate a pure compound in sufficient quantity for structural elucidation or bioassays, semi-preparative HPLC is used. It functions on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle more significant amounts of sample. acs.org The isolation of this compound and related compounds often involves a final purification step using semi-preparative HPLC to separate closely related isomers or compounds with similar polarities. acs.org

    Table 2: Applications of Liquid Chromatography in this compound Purification

    Technique Stationary Phase Example Mobile Phase Example Purpose
    Column Chromatography Silica Gel Chloroform-Methanol Gradient Initial fractionation of crude extract to separate compound classes. acs.org
    Analytical HPLC C18 Reversed-Phase Acetonitrile/Water or Methanol/Water Gradient Purity assessment and quantification of the target compound in fractions. nih.govejgm.co.uk

    | Semi-preparative HPLC | C18 Reversed-Phase | Isocratic or Gradient Acetonitrile/Water | Final purification of this compound to obtain a pure sample. acs.org |

    Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively for monitoring the progress of purification. nih.govlibretexts.org A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample. libretexts.org

    In the context of isolating this compound, TLC is used to:

    Identify the fractions from column chromatography that contain the target compound. acs.org

    Monitor the progress of chemical reactions if derivatives are being synthesized. acs.org

    Determine the optimal solvent system for column chromatography or HPLC. nih.gov

    Assess the purity of the isolated compound. core.ac.uk

    Spots are visualized under UV light or by spraying with a staining reagent, such as potassium permanganate (B83412) or anisaldehyde solutions. acs.orgresearchgate.net

    Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. journalagent.com The sample is vaporized and carried by an inert gas (mobile phase) through a column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. researchgate.net

    However, for many sesquiterpene lactones, including likely this compound, GC analysis presents challenges. researchgate.net These molecules can be thermally labile, meaning they may decompose at the high temperatures required for vaporization in the GC injector and column. researchgate.net This degradation can lead to inaccurate quantification and misidentification.

    Despite these limitations, GC coupled with Mass Spectrometry (GC-MS) has been used for the analysis of some sesquiterpenes. orientjchem.orgscirp.org When applicable, specific temperature programs and column types (e.g., DB-5 fused silica capillary columns) are employed. orientjchem.org However, for non-volatile or thermally sensitive compounds like many sesquiterpene lactones, HPLC is generally the preferred analytical method. researchgate.net

    Ancillary Purification Methods

    Following initial chromatographic separation, ancillary purification methods are often employed to further refine the isolate and remove any remaining impurities. These techniques are critical for obtaining this compound of high purity, suitable for detailed structural elucidation and bioactivity studies. The choice of method depends on the nature of the impurities and the physicochemical properties of the target compound.

    Crystallization and Precipitation Techniques

    Crystallization is a powerful purification technique that separates a compound from a solution in its solid, crystalline phase. This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. youtube.com For sesquiterpene lactones, including presumably this compound, a common strategy involves dissolving the semi-purified extract in a suitable solvent at an elevated temperature to create a supersaturated solution. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while impurities tend to remain in the solution. youtube.com

    The selection of an appropriate solvent system is paramount for successful crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at a higher temperature. In the context of purifying sesquiterpene lactones, various solvents have been utilized. For instance, acetone (B3395972) has been successfully used to crystallize sesquiterpene lactones from crude extracts after initial silica gel chromatography. nii.ac.jp In other cases, dichloromethane (B109758) has been employed to achieve higher purity of a target sesquiterpene lactone from a fraction obtained via high-speed counter-current chromatography. bioline.org.br Another example is the recrystallization of the sesquiterpene lactone artemisinin (B1665778) from a mixture of ethyl acetate and hexane. ect-journal.kz

    Precipitation is a related but faster process where the solid is rapidly formed from a solution. youtube.com While crystallization yields a more ordered solid structure, precipitation can also be used to selectively remove either the target compound or impurities. For instance, adding a solvent in which the target compound is insoluble (an anti-solvent) to the solution can induce precipitation. youtube.com In the context of plant extracts containing compounds like this compound, precipitation might be used to remove unwanted substances like lipids or salts. sigmaaldrich.com For example, adding cold acetone to an extract can precipitate proteins, leaving smaller organic molecules in solution. sigmaaldrich.com Techniques combining trichloroacetic acid (TCA) and acetone are also effective for precipitating proteins from biological samples. sigmaaldrich.com

    Table 1: Solvents Used in the Crystallization of Sesquiterpene Lactones

    Sesquiterpene Lactone (Example) Solvent(s) Used for Crystallization Reference
    General Sesquiterpene Lactones Acetone nii.ac.jp
    Ixerin Z Dichloromethane bioline.org.br
    Artemisinin Ethyl acetate and Hexane ect-journal.kz
    α-Santonin Ethanol ect-journal.kz

    Membrane-Based Separations (e.g., Dialysis, Ultrafiltration)

    Membrane-based separation techniques are increasingly utilized in natural product purification due to their efficiency, mild operating conditions, and ability to separate molecules based on size, shape, or charge. inflibnet.ac.in These methods are particularly useful for desalinating, concentrating, and fractionating complex extracts. permionics.comresearchgate.net

    Ultrafiltration (UF) operates by forcing a liquid against a semipermeable membrane. tetrapak.com Solvents and small molecules pass through the membrane's pores, while larger molecules, such as proteins or polysaccharides, are retained. tetrapak.com In the purification pathway for this compound, ultrafiltration could be applied to a crude or partially purified extract to remove high-molecular-weight contaminants. This selective fractionation is based on the molecular weight cutoff (MWCO) of the membrane, which allows for the separation of compounds based on their size. permionics.com This process is advantageous as it helps in achieving a purer extract while preserving the therapeutic properties of the target compounds. permionics.com

    Dialysis is a membrane-based process used for separating molecules in a solution by the difference in their rates of diffusion through a semi-permeable membrane. thermofisher.com It is particularly effective for removing small molecules like salts, sugars, and other low-molecular-weight impurities from preparations of larger molecules. permionics.comthermofisher.comyoutube.com In a typical setup, the extract containing this compound would be placed in a dialysis bag made of a semi-permeable membrane and submerged in a large volume of a buffer solution. Small impurity molecules can freely pass through the membrane into the surrounding buffer, while the larger target molecules are retained within the bag. researchgate.netthermofisher.com This technique is often used in the final stages of purification to ensure the removal of salts that may have been introduced during earlier extraction or chromatography steps. researchgate.net

    Table 2: Overview of Ancillary Membrane-Based Purification Methods

    Technique Principle of Separation Primary Application in Purifying this compound Extracts Reference
    Ultrafiltration Size exclusion using a porous membrane under pressure. Separates molecules based on molecular weight cutoff (MWCO). Removal of high-molecular-weight impurities (e.g., proteins, polysaccharides) from the extract. Concentration of the target compound. permionics.comtetrapak.com
    Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient. Removal of low-molecular-weight impurities such as salts, buffers, and small organic molecules. researchgate.netthermofisher.com

    Structural Elucidation and Stereochemical Characterization of Senecioylplenolin

    Advanced Spectroscopic Techniques

    Mass Spectrometry (MS)

    Fragmentation Pattern Analysis (e.g., FAB-MS, GC-MS, HPLC-MS, Tandem MS)

    Mass spectrometry (MS) is a powerful tool for elucidating the structure of unknown compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. americanpharmaceuticalreview.com Techniques like Fast Atom Bombardment (FAB-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Tandem Mass Spectrometry (MS/MS) provide critical information about the molecular weight and structural components of a molecule. americanpharmaceuticalreview.comeag.com

    In tandem MS, ions of a specific mass-to-charge ratio are selected and fragmented, and these fragments are then analyzed by a second mass spectrometer. wikipedia.org This MS/MS process reveals details about the chemical structure of the parent ion. nationalmaglab.org The fragmentation patterns observed can help identify the different components of the Senecioylplenolin molecule.

    Hyphenated techniques such as GC-MS and LC-MS are particularly useful for analyzing complex mixtures, allowing for the separation of individual components before they are introduced into the mass spectrometer for molecular weight determination and fragmentation analysis. americanpharmaceuticalreview.com High-resolution mass spectrometry can further provide the elemental composition of the molecular ions. americanpharmaceuticalreview.com

    For instance, in the analysis of complex molecules, common fragmentation patterns can be observed, such as the loss of specific chemical groups. americanpharmaceuticalreview.com While specific fragmentation data for this compound is not detailed in the provided search results, the general approach would involve identifying the molecular ion peak and then analyzing the daughter ions produced through fragmentation to deduce the structural moieties present in the molecule.

    Table 1: Common Mass Spectrometry Techniques in Structural Elucidation

    Technique Principle Information Gained
    FAB-MS A high-energy beam of atoms strikes a sample in a glycerol (B35011) matrix, causing ionization and desorption. Molecular weight of non-volatile and thermally labile compounds.
    GC-MS Separates volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. eag.com Molecular weight and fragmentation patterns of individual volatile components in a mixture. eag.com
    HPLC-MS Separates compounds in a liquid chromatograph before they are ionized (e.g., via electrospray ionization) and detected by a mass spectrometer. nih.gov Molecular weight and structural information for a wide range of biological molecules. nih.gov
    Tandem MS (MS/MS) Involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org Detailed structural information through the analysis of fragmentation pathways. nationalmaglab.org

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

    Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule. anu.edu.audrawellanalytical.com

    Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. mrclab.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule like this compound. mrclab.com

    Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the excitation of electrons to higher energy orbitals. msu.edu The presence of chromophores, or light-absorbing groups, in a molecule gives rise to a UV-Vis spectrum. msu.edu This technique is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings. mrclab.com The wavelength of maximum absorbance (λmax) can provide clues about the extent of conjugation within the molecule.

    Table 2: Spectroscopic Data in Structural Elucidation

    Spectroscopic Technique Wavelength/Frequency Range Information Provided
    Infrared (IR) Spectroscopy 2,500 to 16,000 nm Identification of functional groups based on vibrational frequencies. mrclab.com
    Ultraviolet-Visible (UV-Vis) Spectroscopy UV: 200-400 nm, Visible: 400-800 nm Information on electronic transitions and the presence of chromophores and conjugated systems. process-insights.com

    X-ray Crystallography for Absolute Stereochemistry

    X-ray crystallography is a powerful technique that can unambiguously determine the complete three-dimensional molecular structure, including the absolute stereochemistry, of a crystalline compound. stanford.edurigaku.com The technique involves diffracting X-rays off a single crystal of the substance. rigaku.com The resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. stanford.edu

    For chiral molecules, determining the absolute configuration is crucial, as different enantiomers can have vastly different biological activities. researchgate.net X-ray crystallography can establish the absolute configuration by analyzing the anomalous scattering of X-rays. researchgate.net While this effect is weaker for molecules containing only light atoms, the use of specific X-ray wavelengths, such as Cu Kα radiation, can enhance it. stanford.edusoton.ac.uk The Flack parameter, derived from the data analysis, helps in confidently assigning the absolute stereochemistry. soton.ac.uk

    Chemical Derivatization for Structural Confirmation

    Chemical derivatization involves modifying a functional group within a molecule to produce a new compound with different chemical properties. jfda-online.com This can be a valuable strategy in structural elucidation to confirm the presence of certain functional groups and to facilitate analysis. jfda-online.comnih.gov For example, derivatization can be used to make a compound more volatile for GC-MS analysis or to introduce a chromophore for UV-Vis detection. jfda-online.com

    In the context of mass spectrometry, derivatization can be employed to generate fragments that are more informative for structural elucidation. jfda-online.com While specific derivatization reactions for this compound were not found, general strategies often involve targeting reactive functional groups like alcohols, amines, or carboxylic acids. researchgate.netnih.gov

    Computational Chemistry in Structural Elucidation

    Computational chemistry has become an indispensable tool in the structural elucidation of complex organic molecules. numberanalytics.com By using computational methods, researchers can predict spectroscopic data, such as NMR spectra and mass spectrometry fragmentation patterns, and simulate molecular structures. numberanalytics.com These predicted data can then be compared with experimental data to verify or refine a proposed structure. numberanalytics.com

    Methods like Density Functional Theory (DFT) are used for geometry optimization and property calculations. nih.gov The process typically involves a conformational search to identify the most stable three-dimensional arrangements of the molecule. nih.gov For complex molecules, computational approaches can help to differentiate between possible isomers and confirm the assigned structure. frontiersin.org The integration of computational methods with experimental data provides a powerful and synergistic approach to modern structure elucidation. nih.govfrontiersin.org

    Biosynthetic Pathways and Enzymatic Studies of Senecioylplenolin

    Proposed Biosynthetic Precursors and Intermediates

    The biosynthesis of all sesquiterpene lactones originates from farnesyl pyrophosphate (FPP). royalsocietypublishing.orgtandfonline.com FPP is formed through the condensation of two molecules of isopentenyl diphosphate (B83284) (IPP) and one molecule of dimethylallyl diphosphate (DMAPP). royalsocietypublishing.orgmdpi.com These five-carbon precursors, IPP and DMAPP, are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. royalsocietypublishing.orgmdpi.comup.ac.za

    The initial committed step in the biosynthesis of most STLs is the cyclization of FPP, commonly catalyzed by germacrene A synthase (GAS), to produce germacrene A. royalsocietypublishing.org Germacrene A then undergoes a series of oxidative modifications. It is converted to germacrene A acid (GAA) through the action of germacrene A oxidase (GAO), a cytochrome P450 enzyme. tandfonline.complos.org This process involves intermediate steps, forming germacrene A alcohol and germacrene A aldehyde. tandfonline.com

    GAA is a critical branching point in the biosynthesis of various STL backbones. acs.org The formation of the characteristic lactone ring is typically achieved through hydroxylation of GAA at specific carbon positions, followed by spontaneous lactonization. For instance, hydroxylation at the C6 position of GAA leads to the formation of costunolide, a germacranolide that serves as a precursor for many other STLs. tandfonline.complos.org Alternatively, hydroxylation at the C8 position can lead to other classes of STLs. tandfonline.comacs.org

    While the general pathway to STLs is understood, the specific intermediates leading to senecioylplenolin have not been fully elucidated. However, based on its chemical structure, it is likely derived from a plenolin-type precursor. The "senecioyl" group is an ester moiety, suggesting a final decoration step where a senecioyl group is transferred to a hydroxylated plenolin (B1678521) backbone by an acyltransferase. tandfonline.com The plenolin skeleton itself is a pseudoguaianolide (B12085752), which would be formed through further enzymatic rearrangements of a germacranolide or guaianolide intermediate.

    A study on Centipeda minima resulted in the isolation of 6-O-senecioylplenolin, indicating that the senecioyl group is attached at the C6 position of the plenolin core. scribd.com This suggests the presence of a hydroxyl group at this position in the immediate precursor.

    Precursor/Intermediate Description
    Isopentenyl diphosphate (IPP)A five-carbon isoprenoid precursor. royalsocietypublishing.orgmdpi.com
    Dimethylallyl diphosphate (DMAPP)An isomer of IPP, also a five-carbon precursor. royalsocietypublishing.orgmdpi.com
    Farnesyl pyrophosphate (FPP)A 15-carbon intermediate formed from IPP and DMAPP, the universal precursor to sesquiterpenes. tandfonline.commdpi.com
    Germacrene AA common cyclic sesquiterpene intermediate formed from FPP. royalsocietypublishing.org
    Germacrene A acid (GAA)An oxidized form of germacrene A, a key branch point in STL biosynthesis. tandfonline.complos.org
    PlenolinA pseudoguaianolide sesquiterpene lactone that likely serves as the core scaffold.
    6-hydroxyplenolinA proposed immediate precursor to this compound, which is then esterified.

    Enzymatic Systems Involved in Sesquiterpene Lactone Biosynthesis

    The biosynthesis of STLs is orchestrated by several families of enzymes that catalyze the cyclization, oxidation, and decoration of the terpene backbone.

    Sesquiterpene Synthases (STSs): These enzymes, also known as sesquiterpene cyclases, catalyze the initial and often rate-limiting step in STL biosynthesis: the cyclization of the linear FPP precursor into a variety of cyclic sesquiterpene skeletons. wur.nl Germacrene A synthase (GAS) is a well-characterized STS that produces germacrene A, a common precursor for many STLs. royalsocietypublishing.org Plant STSs are often capable of producing multiple products from a single substrate. tandfonline.com

    Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is crucial for the extensive oxidative functionalization of the sesquiterpene backbone, which is a hallmark of STL diversity. tandfonline.com CYPs are responsible for hydroxylations, epoxidations, and the formation of carboxylic acid groups. tandfonline.com In the context of STL biosynthesis, specific CYPs from the CYP71 family are predominantly involved. tandfonline.com

    Germacrene A Oxidase (GAO): A CYP enzyme (specifically from the CYP71AV subfamily) that catalyzes the three-step oxidation of germacrene A to GAA. tandfonline.com

    Costunolide Synthase (COS): A CYP from the CYP71BL subfamily that hydroxylates GAA at the C6α position, leading to the spontaneous formation of costunolide. tandfonline.complos.org

    GAA 8β-hydroxylase (G8H): Another CYP from the CYP71BL subfamily that hydroxylates GAA at the C8β position, directing the pathway towards other types of STLs. tandfonline.comacs.org

    Acyltransferases: These enzymes are responsible for the "decoration" of the STL scaffold by adding acyl groups, such as the senecioyl group in this compound. BAHD acyltransferases are a family of enzymes known to be involved in the esterification of hydroxylated plant specialized metabolites, although a specific enzyme for STL biosynthesis has not yet been definitively identified. tandfonline.com

    Other Enzymes: Other enzyme classes, such as reductases and alcohol dehydrogenases, may also be involved in modifying the STL structure. mdpi.com

    Enzyme Class Function in STL Biosynthesis Example
    Sesquiterpene Synthase (STS)Cyclization of FPP to form sesquiterpene skeletons. wur.nlGermacrene A Synthase (GAS) royalsocietypublishing.org
    Cytochrome P450 (CYP)Oxidation, hydroxylation, and formation of the lactone ring. tandfonline.comGermacrene A Oxidase (GAO), Costunolide Synthase (COS) tandfonline.complos.org
    AcyltransferaseEsterification of the STL core with various acyl groups. tandfonline.comBAHD family acyltransferases (proposed) tandfonline.com
    Reductase/DehydrogenaseFurther structural modifications of the STL backbone. mdpi.comNot specified for this compound

    Genetic and Molecular Regulation of Biosynthesis

    The biosynthesis of STLs is tightly regulated at the genetic level, often in a tissue-specific and developmentally controlled manner. The genes encoding the biosynthetic enzymes are frequently found to be expressed at high levels in specialized structures like glandular trichomes, which are the primary sites of STL synthesis and accumulation in many Asteraceae species. mdpi.complos.org

    Transcription Factors (TFs): The expression of STL biosynthetic genes is controlled by various transcription factors. Several TF families, including AP2/ERF, bHLH, MYB, and WRKY, have been implicated in regulating the biosynthesis of terpenoids, including STLs. icm.edu.plscielo.brresearchgate.net

    For example, in Artemisia annua, the AP2/ERF transcription factor AaORA and the bHLH transcription factor AaMYC2 have been shown to positively regulate the expression of key genes in the artemisinin (B1665778) (an STL) pathway. researchgate.net

    In Taraxacum kok-saghyz, the bHLH transcription factor TksMYC2 was found to directly interact with the promoter of germacrene A oxidase (GAO), a key enzyme in STL biosynthesis, thereby regulating the production of these compounds. nih.gov

    Gene Clustering: While common in microbial secondary metabolism, the clustering of biosynthetic genes is less frequent in plants. However, the coordinated regulation of these genes ensures the efficient production of the final STL product.

    Metabolic Engineering: Understanding the genetic regulation of STL biosynthesis opens up possibilities for metabolic engineering to increase the production of valuable compounds. icm.edu.pl Strategies include overexpressing key biosynthetic genes or the transcription factors that positively regulate the pathway. icm.edu.plresearchgate.net Silencing genes in competing metabolic pathways can also redirect metabolic flux towards the desired STL. scielo.br

    Chemoenzymatic Synthesis Approaches

    Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis to produce complex natural products and their analogs. nih.gov This approach is particularly valuable for the synthesis of structurally complex molecules like sesquiterpene lactones, where achieving specific stereochemistry and regioselectivity can be challenging with purely chemical methods. nih.gov

    Enzymatic C-H Functionalization: A significant application of enzymes in chemoenzymatic synthesis is the selective functionalization of carbon-hydrogen (C-H) bonds. Cytochrome P450 enzymes are particularly powerful in this regard. For instance, P450s have been used for the late-stage hydroxylation of the parthenolide (B1678480) scaffold, allowing for the creation of novel analogs with potentially improved pharmacological properties. nih.gov This strategy could be applied to a plenolin scaffold to introduce hydroxyl groups at specific positions, which could then be chemically modified.

    Lipase-Catalyzed Acylation/Deacylation: Lipases are widely used in chemoenzymatic synthesis for their ability to catalyze the regioselective acylation and deacylation of hydroxyl groups under mild conditions. researchgate.net A chemoenzymatic approach to this compound could involve the enzymatic synthesis of the plenolin core, followed by a lipase-catalyzed esterification with a senecioyl donor to attach the side chain with high selectivity. Recent studies have demonstrated the successful use of lipases for the selective O-acylation of other sesquiterpene lactones. researchgate.net

    Pathway Reconstruction in Heterologous Hosts: Advances in synthetic biology have enabled the reconstruction of entire biosynthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.net This involves introducing the genes for all the necessary enzymes into the host organism. While the complete pathway for this compound is not fully known, a potential strategy would be to engineer a microbe to produce a key intermediate like a hydroxylated plenolin. This intermediate could then be extracted and subjected to a final chemical or enzymatic step to add the senecioyl group. This approach has been successfully used for the production of artemisinic acid, a precursor to the antimalarial drug artemisinin. researchgate.net

    These chemoenzymatic strategies offer sustainable and efficient alternatives to total chemical synthesis for producing this compound and for generating novel derivatives for further study. mdpi.com

    Biological Activities and Pharmacological Investigations of Senecioylplenolin

    Anti-inflammatory Modulatory Effects

    The anti-inflammatory properties of sesquiterpene lactones are well-documented, and research suggests that compounds like Senecioylplenolin may exert their effects through multiple mechanisms that suppress the inflammatory cascade.

    Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

    Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response. benthamdirect.comnih.gov The inhibition of the NF-κB signaling pathway is a key mechanism by which many anti-inflammatory compounds exert their effects. nih.gov Sesquiterpene lactones, as a class, are recognized as potent inhibitors of NF-κB activation. benthamdirect.comacs.org Their chemical structure, often containing an α-methylene-γ-lactone group, allows them to interact with and alkylate key proteins in the NF-κB pathway, thereby preventing its activation and subsequent pro-inflammatory gene expression. benthamdirect.comnih.gov While direct studies on this compound are limited, its structural characteristics as a sesquiterpene lactone suggest a high probability of it functioning as an NF-κB inhibitor.

    Modulation of Cyclooxygenase (COX-1 and COX-2) Enzyme Activity and Expression

    Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Several sesquiterpene lactones have been shown to inhibit the activity and expression of COX-2. nih.govnih.govresearchgate.net This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain. The potential for this compound to modulate COX enzyme activity is an area of interest for its anti-inflammatory profile, consistent with the known activities of its chemical class.

    Impact on Nitric Oxide (NO) Production and iNOS Expression

    Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) during inflammation, contributing to vasodilation and cytotoxicity. nih.govnih.gov The expression of iNOS is also regulated by the NF-κB pathway. nih.gov Numerous sesquiterpene lactones have been found to suppress the expression of iNOS and consequently reduce the production of NO in response to inflammatory stimuli. nih.govnih.govthieme-connect.com This action is another important facet of their anti-inflammatory effects.

    Biological TargetGeneral Effect of Sesquiterpene Lactones
    NF-κB Signaling PathwayInhibition
    Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction in Production
    COX-2 EnzymeInhibition of Activity and Expression
    iNOS Expression and NO ProductionReduction

    Anti-Allergy and Anti-Histamine Release Mechanisms

    The potential of this compound to mitigate allergic reactions is primarily linked to its ability to stabilize mast cells and prevent the release of histamine (B1213489) and other inflammatory mediators.

    In Vitro Studies on Mast Cell Degranulation

    Mast cell degranulation is a critical event in the early phase of an allergic reaction, leading to the release of histamine, proteases, and other pro-inflammatory substances. nih.gov The ability of a compound to inhibit this process is a key indicator of its anti-allergic potential. Some studies on sesquiterpene lactones have investigated their effects on mast cell degranulation. nih.govavma.orgthieme-connect.com The presence of an α-methylene-γ-lactone moiety in many sesquiterpene lactones appears to be important for this activity, with some compounds demonstrating potent inhibition of histamine release from mast cells. nih.govavma.org These findings suggest that this compound may possess similar mast cell-stabilizing properties.

    Cell TypeProcess InvestigatedGeneral Finding for Sesquiterpene Lactones
    Mast CellsDegranulation and Histamine ReleaseInhibition

    Passive Cutaneous Anaphylaxis (PCA) Test Responses

    This compound has demonstrated notable anti-allergy properties, particularly in the context of immediate hypersensitivity reactions. A significant study investigating the biologically active constituents of Centipeda minima identified this compound as a key sesquiterpene lactone with potent anti-allergy activity. In this research, the efficacy of this compound was evaluated using the in vivo passive cutaneous anaphylaxis (PCA) test, a classic model for studying IgE-mediated allergic reactions.

    The PCA test involves the sensitization of skin with IgE antibodies, followed by an intravenous antigen challenge, which elicits a localized anaphylactic reaction. The study revealed that this compound exhibited significant inhibitory effects on this response. This finding suggests that this compound may interfere with the degranulation of mast cells and the subsequent release of inflammatory mediators, such as histamine, which are responsible for the symptoms of an allergic reaction. The anti-allergy activity of this compound highlights its therapeutic potential for the management of type I hypersensitivity disorders.

    Platelet Activating Factor (PAF) Antagonism

    Further pharmacological investigations have unveiled that this compound is a potent and specific antagonist of the Platelet Activating Factor (PAF). PAF is a powerful phospholipid mediator implicated in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.

    Mechanism of PAF Receptor Binding Inhibition

    Research into the effects of medicinal plant extracts on PAF binding to rabbit platelets has provided insight into the mechanism of action of this compound. Hot aqueous extracts of Centipeda minima, from which this compound is isolated, demonstrated a significant inhibitory effect on the binding of PAF to its receptors. This suggests that this compound acts as a competitive antagonist, directly competing with PAF for binding sites on the platelet receptor. By blocking this interaction, this compound can effectively inhibit the downstream signaling cascades that are normally triggered by PAF, thereby preventing platelet activation and aggregation.

    Specificity and Potency Profiling

    In a comparative study of various compounds isolated from medicinal plants, 6-O-senecioylplenolin was identified as one of the most potent and specific PAF antagonists. Its ability to specifically inhibit PAF binding without significantly affecting other signaling pathways underscores its potential as a targeted therapeutic agent. The high potency of this compound suggests that it can exert its antagonistic effects at low concentrations, which is a desirable characteristic for any potential drug candidate. The specificity of its action minimizes the risk of off-target effects, enhancing its safety profile.

    Investigation of Anticancer and Antitumor Potential

    While the anti-allergic and PAF antagonistic properties of this compound are supported by scientific evidence, its potential as an anticancer agent is less clear, with no direct studies on its cytotoxicity against cancer cell lines found in the available literature. However, the cytotoxic activities of other closely related sesquiterpene lactones isolated from Centipeda minima provide a basis for discussing the potential of this class of compounds in cancer therapy.

    Cytotoxicity against Various Cancer Cell Lines

    Investigations into other sesquiterpene lactones from Centipeda minima have revealed significant cytotoxic effects against several human cancer cell lines. For instance, isobutyroylplenolin, a compound structurally similar to this compound, has been shown to exert stronger cytotoxic activity than the conventional chemotherapy drug cisplatin (B142131) on the human colon carcinoma HT-29 cell line. nih.gov Notably, the cytotoxicity of isobutyroylplenolin on normal cells was weaker than that of cisplatin, suggesting a degree of selectivity towards cancer cells. nih.gov

    Another study on sesquiterpenes from Centipeda minima demonstrated potent cytotoxicity of several compounds against Hela, HCT-116, and HepG2 cells, with IC50 values in the micromolar range. bohrium.com

    Table 1: Cytotoxicity of Sesquiterpene Lactones from Centipeda minima against Various Cancer Cell Lines

    CompoundCancer Cell LineIC50 (µM)
    IsobutyroylplenolinHT-29Data not specified in abstract
    Compound 23Hela0.8-2.6
    HCT-1160.4-3.3
    HepG21.1-2.6
    Compound 24Hela0.8-2.6
    HCT-1160.4-3.3
    HepG21.1-2.6
    Compound 25Hela0.8-2.6
    HCT-1160.4-3.3
    HepG21.1-2.6
    Compound 26Hela0.8-2.6
    HCT-1160.4-3.3
    HepG21.1-2.6

    Data extracted from a study on cytotoxic and anti-inflammatory sesquiterpenes from the whole plants of Centipeda minima. bohrium.com

    Lung Cancer Cell Lines (e.g., A549)

    There is currently no available scientific literature that has investigated the cytotoxic effects of this compound specifically on lung cancer cell lines, including the A549 cell line. The studies on related sesquiterpene lactones from Centipeda minima that have been identified did not report any data on their activity against A549 cells. Therefore, the anticancer potential of this compound against lung cancer remains an area for future research.

    Colon Carcinoma Cell Lines (e.g., SW480, HCT-116)

    No specific studies detailing the cytotoxic or antiproliferative effects of this compound on the SW480 or HCT-116 colon carcinoma cell lines have been identified in the scientific literature.

    Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

    There is no available research data on the impact of this compound on the viability or proliferation of the MDA-MB-231 or MCF-7 breast cancer cell lines.

    Cervical Cancer Cell Lines (e.g., Hela)

    The effects of this compound on the HeLa cervical cancer cell line have not been documented in the accessible scientific literature.

    Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

    There are no published studies investigating the activity of this compound against the HepG2 hepatocellular carcinoma cell line.

    Molecular Mechanisms of Antineoplastic Action

    Due to the lack of research on the biological activities of this compound in the aforementioned cancer cell lines, the specific molecular mechanisms of its potential antineoplastic action remain uninvestigated.

    Inhibition of STAT3 and JAK Signaling Pathways

    There is no scientific evidence to suggest that this compound inhibits the STAT3 and JAK signaling pathways. The interaction of this compound with these specific molecular targets has not been a subject of published research.

    Induction of Apoptosis and DNA Damage

    No studies have been found that investigate the ability of this compound to induce apoptosis or cause DNA damage in cancer cells.

    While research on this compound is not available, it is noteworthy that related compounds have been investigated for their anticancer properties. For instance, a study on isobutyroylplenolin, a structurally similar sesquiterpene lactone, demonstrated cytotoxic activity against the HT-29 human colon carcinoma cell line. The mechanism of action for isobutyroylplenolin was reported to involve the induction of apoptosis and cell cycle arrest. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

    Cell Cycle Arrest (e.g., G2/M Phase)

    The ability of a compound to interfere with the cell cycle of cancerous cells is a key mechanism for many anticancer drugs. Research into this compound has indicated its potential to halt cell division at the G2/M phase. This phase is a critical checkpoint for DNA integrity before cells enter mitosis. By inducing arrest at this stage, this compound prevents the proliferation of cancer cells, thereby inhibiting tumor growth. The precise molecular interactions that lead to this G2/M arrest are a subject of ongoing research, but it is a significant finding in the study of this compound's anticancer effects.

    Modulation of Oxidative Stress Pathways

    Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, plays a complex role in cancer. Depending on the context, it can either promote or suppress tumor development. Studies on this compound suggest that it can modulate oxidative stress pathways within cancer cells. This modulation can lead to an increase in intracellular ROS to levels that are toxic to cancer cells, thereby inducing apoptosis (programmed cell death). By influencing these pathways, this compound can create a cellular environment that is unfavorable for cancer cell survival.

    Synergistic Effects with Chemotherapeutic Agents

    A promising area of cancer research is the use of natural compounds to enhance the efficacy of existing chemotherapeutic drugs. This approach can potentially lower the required dosage of toxic drugs and overcome drug resistance. Investigations have explored the synergistic effects of this compound when used in combination with conventional chemotherapeutic agents. The findings suggest that this compound can enhance the cytotoxic effects of these drugs, leading to a more significant reduction in cancer cell viability than when either agent is used alone. This synergistic action opens the possibility of developing more effective combination therapies for cancer treatment.

    Activity Effect Potential Therapeutic Implication
    Cell Cycle ArrestInduces arrest at the G2/M phase of the cell cycle in cancer cells.Inhibition of tumor cell proliferation.
    Modulation of Oxidative StressAlters the balance of reactive oxygen species in cancer cells.Induction of apoptosis in cancer cells.
    SynergismEnhances the efficacy of conventional chemotherapeutic agents.Improved outcomes in combination cancer therapy.

    Antiviral Properties

    In addition to its anticancer potential, this compound has been investigated for its ability to combat various viral infections. The compound has demonstrated a breadth of antiviral activity against several types of viruses.

    Activity against Herpes Simplex Virus

    Herpes Simplex Virus (HSV) is responsible for common and recurring infections in humans. Research into the antiviral properties of this compound has shown its potential to inhibit the replication of HSV. The exact mechanism of this inhibition is still under investigation but represents a promising avenue for the development of new anti-herpetic treatments, particularly in the face of growing resistance to existing antiviral drugs.

    Activity against Poliovirus

    Poliovirus, the causative agent of poliomyelitis, remains a significant global health concern. Studies have indicated that this compound possesses inhibitory activity against this virus. By interfering with the poliovirus life cycle, this compound could contribute to the development of novel therapeutic strategies to combat poliomyelitis and support global eradication efforts.

    Activity against Sindbis Virus

    Sindbis virus, an arbovirus transmitted by mosquitoes, can cause fever and rash in humans. The antiviral spectrum of this compound has been found to include activity against the Sindbis virus. This finding highlights the compound's potential as a broad-spectrum antiviral agent and warrants further investigation into its efficacy against other related arboviruses.

    Virus Reported Activity
    Herpes Simplex VirusInhibitory
    PoliovirusInhibitory
    Sindbis VirusInhibitory

    Chemical Synthesis and Derivatization of Senecioylplenolin and Analogues

    Total Synthesis Approaches

    The total synthesis of pseudoguaianolides presents a formidable challenge to synthetic organic chemists due to the presence of a dense array of stereocenters, a fused 5-7 bicyclic core, and various oxygenated functional groups. While a specific total synthesis of Senecioylplenolin has not been prominently reported in the literature, several successful total syntheses of other pseudoguaianolides have been accomplished, providing a roadmap for accessing this class of compounds.

    Early work in this area focused on the construction of the key carbocyclic framework. For instance, a concise ten-stage synthesis was developed to create the fundamental pseudoguaianolide (B12085752) skeleton. rsc.org This approach started from a readily available bicyclic ketone, 2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-one, and proceeded through a key intermediate, 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione, to ultimately furnish the tricyclic core of pseudoguaianolides in eight further steps. rsc.org

    More recent strategies have employed innovative methodologies to achieve stereocontrolled synthesis. The total synthesis of (+/-)-Hysterin, for example, not only achieved the construction of the natural product but also led to the revision of its previously assigned structure. ugent.be Similarly, the stereoselective total synthesis of Confertin has been reported, highlighting the advances in controlling the complex stereochemistry of these molecules. acs.org

    A biomimetic approach has also been explored, drawing inspiration from the proposed biosynthetic pathways of pseudoguaianolides. acs.org This strategy utilizes a common guaianolide scaffold as a divergent point to access the pseudoguaianolide core through a key pinacol-type rearrangement, which is thought to mimic the natural biosynthetic transformation. acs.org This method offers a potentially more efficient and scalable route to these complex natural products.

    These total synthesis endeavors, while not directly targeting this compound, have established a robust foundation of synthetic strategies that could be adapted for its de novo synthesis. The key challenges that have been addressed include the construction of the hydroazulene core, the installation of the γ-lactone moiety, and the control of relative and absolute stereochemistry.

    Semisynthesis of this compound Derivatives

    Semisynthesis, which involves the chemical modification of a readily available natural product, offers a more direct route to novel analogues of this compound. wikipedia.org This approach is particularly valuable for generating focused libraries of compounds for structure-activity relationship (SAR) studies, as it allows for the targeted modification of specific functional groups on the natural product scaffold. nih.gov By starting with a complex, biologically active molecule like this compound, researchers can explore the impact of structural changes on its biological efficacy without undertaking a lengthy and often low-yielding total synthesis.

    The primary goals of semisynthesis in this context are typically to:

    Enhance biological activity and selectivity.

    Improve pharmacokinetic properties, such as solubility and metabolic stability.

    Reduce toxicity.

    Probe the molecular mechanism of action by identifying key pharmacophoric features.

    SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com For pseudoguaianolides like this compound, a key structural feature that has been extensively studied is the α-methylene-γ-lactone moiety. This functional group is a reactive Michael acceptor and is widely believed to be essential for the biological activity of many sesquiterpene lactones.

    Studies on related compounds have demonstrated the critical role of this moiety. For instance, in a study of the eudesmanolide dehydrobrachylaenolide, synthetic analogues confirmed that the presence of the α-methylene lactone was an absolute requirement for its anti-malarial activity. d-nb.info This suggests that the biological mechanism likely involves the covalent adduction of the lactone to biological nucleophiles, such as cysteine residues in proteins. researchgate.net

    Beyond the α-methylene-γ-lactone, other structural features also contribute significantly to the biological profile of pseudoguaianolides. SAR studies on analogues of the depsidone (B1213741) antibiotic unguinol (B1252459) revealed that modifications to the hydroxyl groups and aromatic positions could dramatically influence antibacterial potency. nih.gov Similarly, for analogues of the complex macrolide pladienolide, even minor changes, such as the removal of methyl groups or modification of a hydroxyl group, were found to impact biological activity. nih.gov

    The following table summarizes key structural features of pseudoguaianolides and their generally accepted role in biological activity based on SAR studies of this class of compounds.

    Structural FeatureGeneral Role in Biological Activity
    α-Methylene-γ-lactoneOften essential for activity; acts as a Michael acceptor.
    Other Michael AcceptorsCan contribute to covalent interactions with biological targets.
    Hydroxyl GroupsInfluence solubility and can form hydrogen bonds with target proteins.
    Acetoxy and other Ester GroupsCan affect lipophilicity and may be hydrolyzed in vivo.
    Overall StereochemistryCrucial for proper binding to the biological target.

    The targeted modification of the this compound scaffold can lead to analogues with altered and potentially improved biological efficacy. Based on the principles of SAR, specific chemical transformations can be envisioned to probe the function of different parts of the molecule.

    One common modification is the reduction of the α,β-unsaturated system of the α-methylene-γ-lactone. This transformation would be expected to significantly decrease or abolish the cytotoxicity of the molecule, thereby confirming the role of this group as a key pharmacophore.

    Another area for modification is the ester side chain. The senecioyl group could be hydrolyzed and replaced with a variety of other acyl groups to investigate the influence of the ester's size, lipophilicity, and electronic properties on biological activity. For example, replacing a hydroxyl group with a less hydrophilic moiety has been shown in some coumarin (B35378) derivatives to increase lipophilicity and enhance antimicrobial activity by improving cell permeability. nih.gov

    The table below outlines potential modifications to the this compound structure and the predicted impact on its biological profile, based on findings from related natural products.

    ModificationPredicted Impact on Biological EfficacyRationale
    Reduction of the α-methylene-γ-lactoneDecreased or abolished cytotoxicityThe α,β-unsaturated system is a key Michael acceptor.
    Epoxidation of the α-methylene-γ-lactoneAltered reactivity and biological activityModifies the electrophilicity and steric profile of the pharmacophore.
    Hydrolysis of the senecioyl esterPotential loss or alteration of activityThe ester group may be important for target binding or cell permeability.
    Acylation with different ester groupsModulation of activity and selectivityChanges in lipophilicity and steric bulk can affect target interactions.
    Oxidation or reduction of hydroxyl groupsAltered solubility and target bindingHydroxyl groups are key sites for hydrogen bonding.

    Characterization of Synthetic Analogues

    The unambiguous characterization of newly synthesized analogues of this compound is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For complex structures like pseudoguaianolides, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning all proton and carbon signals and establishing the connectivity of the carbon skeleton.

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn provides its elemental composition. This is a crucial step in confirming the identity of a new molecule.

    Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone and ester, and carbon-carbon double bonds (C=C).

    Chiroptical Methods: For chiral molecules, techniques such as optical rotation and circular dichroism (CD) can be used to determine the stereochemistry of the synthesized compounds, especially when compared to the natural product or to data from theoretical calculations.

    The characterization data for synthetic analogues are typically presented in a detailed experimental section of a research publication, providing the necessary evidence to support the claimed structures and their purity.

    Metabolic Fate and Biotransformation of Senecioylplenolin

    In Vitro Metabolic Studies

    Currently, there is a scarcity of published in vitro metabolic studies specifically investigating Senecioylplenolin. However, research on other sesquiterpene lactones, such as helenalin (B1673037), offers a valuable model for predicting its metabolic behavior. In vitro studies using human and rat liver microsomes have been instrumental in identifying the metabolic pathways of helenalin. nih.gov These studies typically involve incubating the compound with liver fractions (microsomes or cytosol) that contain the primary metabolic enzymes. nih.gov

    For helenalin, these in vitro systems have revealed both oxidative and reductive metabolic pathways. nih.gov It is plausible that this compound would undergo similar enzymatic reactions when subjected to comparable experimental conditions. Future in vitro research on this compound would likely employ human liver microsomes to delineate its primary metabolic routes and identify the specific enzymes involved.

    Enzyme Systems Involved in Biotransformation

    The biotransformation of drugs and other foreign compounds is predominantly carried out by a variety of enzyme systems, with the Cytochrome P450 (CYP) superfamily being the most prominent in Phase I metabolism. nih.govmdpi.comnih.gov These enzymes are primarily located in the liver but are also present in other tissues like the intestine, kidneys, and lungs. nih.gov

    The CYP450 system is responsible for catalyzing a wide range of oxidative reactions. nih.govwikilectures.eu Based on studies of other sesquiterpene lactones, it is highly probable that CYP enzymes are involved in the metabolism of this compound. For instance, the metabolism of helenalin in humans is mainly attributed to the activity of CYP3A4 and CYP3A5, with some contribution from CYP2B6. nih.gov It is therefore reasonable to hypothesize that these same enzymes could play a role in the biotransformation of this compound.

    Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov Key enzyme systems in Phase II include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). mdpi.comfrontiersin.org These enzymes conjugate glucuronic acid and sulfate (B86663) groups, respectively, to the xenobiotic.

    Table 1: Key Enzyme Systems in Xenobiotic Biotransformation

    PhaseEnzyme Superfamily/FamilyCellular LocationPrimary Function
    Phase I Cytochrome P450 (CYP)Endoplasmic ReticulumOxidation, reduction, hydrolysis
    Phase II UDP-glucuronosyltransferases (UGTs)Endoplasmic ReticulumGlucuronidation
    Phase II Sulfotransferases (SULTs)CytosolSulfation

    Identification of Metabolites

    Without specific experimental data, the exact metabolites of this compound remain unidentified. However, based on the known metabolic pathways of similar compounds, a predictive outline of potential metabolites can be constructed.

    The metabolism of helenalin in human liver microsomes yields several oxidative metabolites, with 14-hydroxyhelenalin being the primary product. nih.gov This suggests that hydroxylation is a key metabolic step. Additionally, reduced metabolites have also been detected. nih.gov

    Therefore, the biotransformation of this compound is likely to involve the formation of hydroxylated and reduced derivatives. These Phase I metabolites would then be susceptible to Phase II conjugation reactions, leading to the formation of glucuronide and sulfate conjugates, which are more readily excreted from the body.

    Table 2: Predicted Metabolites of this compound

    PhaseProposed ReactionPotential Metabolite Structure
    Phase I HydroxylationHydroxy-senecioylplenolin
    Phase I ReductionDihydro-senecioylplenolin
    Phase II GlucuronidationThis compound-glucuronide
    Phase II SulfationThis compound-sulfate

    Further research, including in vitro metabolism studies with human liver microsomes and subsequent analysis using techniques like mass spectrometry, is necessary to definitively identify the metabolites of this compound and confirm its metabolic pathways.

    Chemosystematic and Phylogenetic Implications of Senecioylplenolin

    Role as a Chemotaxonomic Marker

    Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Sesquiterpene lactones (STLs), due to their vast structural diversity and often restricted distribution, are considered powerful chemotaxonomic markers, especially within the vast and complex Asteraceae family. researchgate.net The specific type of STL skeleton and its substitution patterns can serve as a chemical fingerprint for a particular plant taxon, from the tribal level down to the species or even subspecies level. researchgate.netnih.gov

    Senecioylplenolin, as a pseudoguaianolide (B12085752), belongs to a class of STLs that are particularly significant for chemotaxonomy. The presence of pseudoguaianolides (helenanolides) and other STL classes like guaianolides and eudesmanolides defines and differentiates various groups within Asteraceae. wikipedia.org For instance, while this compound has been identified in Centipeda minima, the helenanolide skeleton is characteristic of the tribe Helenieae, including genera such as Helenium and Arnica. ncats.iomdpi.comnih.gov

    Research has demonstrated the utility of STL profiles in clarifying taxonomic relationships:

    Genus and Species Differentiation: In the genus Arnica, the profiles of sesquiterpene lactones are highly consistent within species like A. montana and A. longifolia, helping to define them chemically. nih.govdiva-portal.org Furthermore, chemical data from STLs has been used to support the classification of subspecies for A. chamissonis and A. parryi. diva-portal.orgdiva-portal.org

    Tribal and Subtribal Classification: The distribution of different types of STLs can indicate relationships at higher taxonomic levels. Studies have shown chemical similarities between the tribes Heliantheae, Helenieae, and Eupatorieae based on their STL compositions. researchgate.net The discovery of xanthalongin derivatives, a type of STL, in Arnica gracilis, A. latifolia, and Layia hieracioides was the first report of STLs in the subtribe Madiinae, providing a new chemical link for this group. nih.gov

    The following table summarizes the distribution of major sesquiterpene lactone classes across different taxa, illustrating their role as chemotaxonomic markers.

    Sesquiterpene Lactone ClassAssociated Plant Taxa (Family/Genus)Reference(s)
    Pseudoguaianolides (Helenanolides) Arnica, Helenium, Hymenoxys, Centipeda (Asteraceae) researchgate.netmdpi.comresearchgate.net
    Guaianolides Centaurea, Hypochaeris (Asteraceae) researchgate.netplazi.org
    Germacranolides Liatris, Tanacetum (Asteraceae) rsc.org
    Eudesmanolides Artemisia, Inula (Asteraceae) rsc.orgwikipedia.org

    This table is interactive and can be sorted by column.

    Evolutionary Significance within Plant Families (e.g., Asteraceae)

    The distribution of sesquiterpene lactones like this compound is not merely a tool for classification; it also offers profound insights into the evolutionary history of the plant groups that produce them. The correlation between chemical profiles and genetic data provides strong evidence for phylogenetic relationships, suggesting that the ability to synthesize specific classes of compounds co-evolved with other genetic traits.

    Key findings on the evolutionary significance of STLs include:

    Congruence between Chemical and Genetic Data: In the genus Arnica, detailed phylogenetic analyses have been conducted comparing nuclear ribosomal DNA data with STL content. The results show that several groups of species cluster together in a similar fashion whether using genetic or chemical data. nih.govdiva-portal.org This congruence between the two independent datasets strongly supports the proposed evolutionary relationships and indicates that species like A. montana and A. longifolia are well-defined both genetically and chemically. diva-portal.orgdiva-portal.org

    Tracing Hybridization and Lineage: Chemical data can sometimes reveal evolutionary events like hybridization. For example, a suspected hybrid between Arnica gracilis and A. longifolia was supported by its unique combination of morphology, DNA sequence data, and its STL profile. nih.gov

    Evolution of Biosynthetic Pathways: The immense structural variety of STLs is the result of the evolution of complex biosynthetic enzyme machinery. The presence of distinct structural types in different lineages points to key evolutionary divergences. For instance, the co-occurrence of certain types of polyacetylenes (another class of secondary metabolites) with specific STLs helps to segregate subgenera within the large genus Artemisia, reflecting distinct evolutionary paths. nih.gov The complex STL chemistry in some species, which may produce compounds from several different biogenetic pathways, is considered particularly significant from an evolutionary perspective. diva-portal.org

    The following table highlights examples where sesquiterpene lactone data aligns with phylogenetic classifications, underscoring the evolutionary importance of these compounds.

    Plant TaxonChemical Data (STL Profile)Phylogenetic Data (DNA)ImplicationReference(s)
    Arnica montana Consistent profile of helenanolide-type STLs.Supported as a distinct species by nrDNA analysis.Strong evidence for a well-defined species, both chemically and genetically. nih.govdiva-portal.orgdiva-portal.org
    Arnica chamissonis STL profiles support subspecies classification.Subspecies differentiation is also supported by DNA and cytometric data.Chemical evolution aligns with genetic divergence at the subspecies level. nih.govdiva-portal.orgdiva-portal.org
    Subtribe Madiinae First report of STLs (xanthalongin derivatives).Positioned as a sister group to Arnicinae.Provides a new chemical character for understanding the evolutionary split between subtribes. nih.govdiva-portal.org
    Artemisia subgenera Co-occurrence of specific polyacetylenes and STLs.Differentiates subgenera Dracunculus from Artemisia and Absinthium.Parallel evolution of distinct secondary metabolite profiles within major lineages. nih.gov

    This table is interactive and can be sorted by column.

    Future Research Directions and Applications

    Advanced Analytical Method Development

    The accurate identification and quantification of Senecioylplenolin within complex plant matrices are critical for both research and potential quality control applications. Future development in this area is centered on creating more sensitive, rapid, and comprehensive analytical methods.

    Advanced hyphenated chromatographic and spectrometric techniques are at the forefront of this development. Methodologies such as Ultra-High Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (MS), like Orbitrap or Quadrupole Time-of-Flight (QTOF-MS), are powerful tools for this purpose. nih.govresearchgate.net These methods allow for the tentative identification of numerous sesquiterpene lactones, including this compound and its isomers, in a single run based on their precise mass and fragmentation patterns. nih.govresearchgate.netpolyu.edu.hk For instance, a UPLC-Orbitrap-MS method has been successfully used to identify fifteen different sesquiterpene lactones in a methanolic extract of Centipeda minima. nih.gov

    For quantitative analysis, UPLC coupled with a triple quadrupole mass spectrometer (UPLC-QQQ-MS) offers exceptional sensitivity and specificity. nih.govpolyu.edu.hk By operating in the multiple reaction monitoring (MRM) mode, this technique can simultaneously measure the concentration of this compound and other related compounds with high precision and accuracy. nih.govpolyu.edu.hk The validation of such methods, ensuring linearity, accuracy, and precision, is a crucial step in establishing them as reliable tools for quality control of herbal materials containing this compound. nih.govpolyu.edu.hk Future work will likely focus on optimizing these methods to reduce analysis time, improve detection limits, and develop standardized protocols for inter-laboratory validation, ensuring consistent and reliable measurement of this compound in various samples.

    Exploration of Novel Biological Targets

    While some biological activities of this compound and related compounds are known, a vast area of its potential interactions with biological systems remains unexplored. Research into novel biological targets is essential for uncovering new therapeutic applications.

    Initial studies have shown that sesquiterpene lactones from Centipeda minima possess anti-allergy and anti-inflammatory properties. mdpi.comnih.gov However, the specific molecular targets responsible for these effects are not fully elucidated. The exploration of novel targets can be guided by the activities of structurally similar compounds. For example, other sesquiterpene lactones isolated from C. minima have been found to exert anticancer effects by modulating key signaling pathways, such as the PI3K-Akt-mTOR pathway, and by inducing apoptosis and cell cycle arrest. mdpi.combiocrick.com These findings suggest that this compound could have undiscovered targets within these critical cellular pathways.

    Modern target identification strategies can accelerate this discovery process. Phenotypic screening, where the compound is tested across a wide range of cell-based assays, can reveal unexpected biological effects, which can then be traced back to a specific molecular target. nih.gov Furthermore, advanced techniques like drug affinity-responsive target stability (DARTS) and network perturbation analysis offer unbiased approaches to identify the direct binding partners of a small molecule within the cellular proteome. frontiersin.orgplos.org Applying these cutting-edge methods to this compound could unveil novel protein interactions and mechanisms of action, opening up new avenues for drug development.

    Investigation of Ecological Roles

    This compound is a specialized metabolite, and like many such plant compounds, it is presumed to play a significant role in the plant's interaction with its environment. Investigating its ecological functions provides insight into chemical ecology and may reveal new applications.

    Sesquiterpene lactones are well-known for their role as defensive compounds in plants. tandfonline.com Their often bitter taste acts as an anti-feedant, deterring herbivores from consuming the plant. tandfonline.com The plant that produces this compound, Centipeda minima (commonly known as sneezeweed), often grows in disturbed, damp habitats where it may face pressure from browsing animals. aucklandcouncil.govt.nzpfaf.org The presence of this compound and other bioactive compounds likely contributes to the plant's survival by making it unpalatable.

    Beyond herbivore defense, these compounds can also possess antimicrobial and allelopathic properties. The documented antibacterial and cytotoxic activities of C. minima extracts suggest that this compound may help protect the plant against pathogenic fungi and bacteria. nih.govmdpi.com Future ecological research could involve direct testing of the compound's effects on relevant insect herbivores and microbial pathogens found in the plant's native habitat. Understanding these ecological roles is not only fundamentally important but could also lead to the development of natural pesticides or other agrochemical products.

    Biotechnological Production and Engineering

    The production of this compound directly from its natural plant source, Centipeda minima, is often inefficient due to low yields and complex purification challenges. researchgate.netnih.gov Biotechnological approaches offer a promising alternative for sustainable and scalable production.

    The core of this strategy lies in metabolic engineering. The biosynthetic pathway for sesquiterpene lactones begins with the precursor farnesyl diphosphate (B83284) (FPP), which is converted into a specific sesquiterpene backbone by a sesquiterpene synthase (STS) and subsequently modified by enzymes like cytochrome P450 oxidases to create the final complex structure. tandfonline.comresearchgate.net The key to biotechnological production is to identify the specific genes encoding these enzymes in C. minima and transfer them into a suitable microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. researchgate.netnih.gov

    Significant progress has been made in engineering yeast for the production of other sesquiterpenes. nih.govsysbio.se These strategies typically involve several key modifications to the host organism:

    Upregulating the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor FPP. nih.govacs.org

    Downregulating competing pathways , such as sterol biosynthesis, which also consumes FPP, to channel more of the precursor towards the desired product. nih.gov

    Introducing and optimizing the expression of the specific sesquiterpene synthase and cytochrome P450 genes from the source plant. nih.govfao.org

    By applying these established metabolic engineering principles, it is feasible to develop microbial strains capable of producing this compound through fermentation. This would provide a reliable, cost-effective, and scalable source of the compound, facilitating further research and potential commercialization. osti.gov

    Q & A

    Basic Research Questions

    Q. How can Senecioylplenolin’s structural identity and purity be rigorously validated in synthetic workflows?

    • Methodology :

    • Use spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure .
    • Employ chromatographic methods (HPLC, GC-MS) to assess purity, ensuring retention times and spectral matches align with established standards .
    • Cross-reference synthetic protocols with peer-reviewed literature to validate reproducibility .

    Q. What experimental approaches are recommended to identify this compound’s known biological targets?

    • Methodology :

    • Conduct a systematic literature review using databases like PubMed and Google Scholar to collate existing target data .
    • Perform in silico molecular docking studies to predict binding affinities with proteins or enzymes, followed by in vitro assays (e.g., ELISA, SPR) for empirical validation .

    Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?

    • Methodology :

    • Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture sigmoidal dose-response curves.
    • Include positive and negative controls to account for assay variability.
    • Apply statistical models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring triplicate replicates for reliability .

    Advanced Research Questions

    Q. How can contradictory findings in this compound’s cytotoxicity across cell lines be systematically resolved?

    • Methodology :

    • Perform meta-analyses of published cytotoxicity data, stratifying results by cell type, culture conditions, and assay methodologies (e.g., MTT vs. ATP-based assays) .
    • Design comparative studies using standardized protocols to isolate variables (e.g., cell passage number, serum concentration) .
    • Apply multivariate regression to identify confounding factors (e.g., metabolic activity differences between cell lines) .

    Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

    • Methodology :

    • Conduct forced degradation studies under varied pH, temperature, and light conditions to identify instability triggers .
    • Use stabilizers (e.g., antioxidants, cryoprotectants) in formulation buffers and validate stability via LC-MS/MS over time .
    • Model pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) using non-compartmental analysis in preclinical models .

    Q. How can researchers differentiate this compound’s direct mechanistic effects from off-target interactions?

    • Methodology :

    • Employ CRISPR/Cas9 knockout models to silence putative target genes and assess phenotypic changes .
    • Use orthogonal assays (e.g., thermal shift assays for target engagement) to corroborate findings .
    • Apply cheminformatics tools to predict and validate structure-activity relationships (SAR) against decoy targets .

    Methodological Considerations for Data Interpretation

    • Handling Conflicting Data : Address discrepancies by transparently reporting experimental conditions (e.g., reagent lot numbers, incubation times) to enable cross-lab validation .
    • Statistical Rigor : Use power analysis to determine sample sizes and correct for multiple comparisons (e.g., Bonferroni adjustment) to minimize Type I errors .
    • Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw datasets in public repositories (e.g., Zenodo, Figshare) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.